molecular formula C14H14Cl2N2O2S B12704373 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide CAS No. 99523-69-0

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide

Cat. No.: B12704373
CAS No.: 99523-69-0
M. Wt: 345.2 g/mol
InChI Key: ARKWRHLBILWJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then functionalized with chloro and propanamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
  • 5-Methyl-2,1-benzisothiazol-3(1H)-ylidene derivatives

Uniqueness

What sets 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

99523-69-0

Molecular Formula

C14H14Cl2N2O2S

Molecular Weight

345.2 g/mol

IUPAC Name

3-chloro-N-[1-(3-chloropropanoyl)-5-methyl-2,1-benzothiazol-3-ylidene]propanamide

InChI

InChI=1S/C14H14Cl2N2O2S/c1-9-2-3-11-10(8-9)14(17-12(19)4-6-15)21-18(11)13(20)5-7-16/h2-3,8H,4-7H2,1H3

InChI Key

ARKWRHLBILWJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(SC2=NC(=O)CCCl)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.